molecular formula C12H15N3O4 B2596056 methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate CAS No. 1421443-44-8

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate

Cat. No.: B2596056
CAS No.: 1421443-44-8
M. Wt: 265.269
InChI Key: BJJCPXHZINXTAF-UHFFFAOYSA-N
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Description

Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate is a complex organic compound that features a unique structure combining a pyrazolo[5,1-b][1,3]oxazine ring with an azetidine carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[5,1-b][1,3]oxazine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with dihydroxyacetone or similar compounds under acidic conditions. The azetidine-3-carboxylate moiety is then introduced via a coupling reaction, often using esterification techniques with methyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[5,1-b][1,3]oxazine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxo derivatives of the pyrazolo[5,1-b][1,3]oxazine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological or inflammatory conditions.

    Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazolo[5,1-b][1,3]oxazine ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)pyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    Ethyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate is unique due to the combination of its pyrazolo[5,1-b][1,3]oxazine ring and azetidine carboxylate ester, which imparts distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-18-12(17)8-6-14(7-8)10(16)9-5-13-15-3-2-4-19-11(9)15/h5,8H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJCPXHZINXTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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